3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole
Description
3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted at position 3 with a 2,6-dichlorobenzyl sulfanyl group, at position 4 with a methyl group, and at position 5 with a phenyl group. The 2,6-dichlorobenzyl moiety introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions, while the phenyl and methyl groups contribute to steric and electronic modulation. This compound’s structural features make it a candidate for pharmaceutical applications, particularly in enzyme inhibition, as suggested by analogs with similar substituents .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S/c1-21-15(11-6-3-2-4-7-11)19-20-16(21)22-10-12-13(17)8-5-9-14(12)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMBZHQCWTDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; solventacetonitrile; temperature0-25°C.
Reduction: LiAlH4, NaBH4; solventtetrahydrofuran (THF); temperature0-25°C.
Substitution: Amines, thiols, alkoxides; solventDMF, DMSO; temperature80-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal properties. The unique structure of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole enhances its efficacy against various pathogens.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazole derivatives, including this compound. Results showed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Agricultural Chemistry
This compound is also being investigated for its applications in agrochemicals. Its antifungal properties make it a candidate for developing new fungicides to protect crops from fungal diseases.
Case Study: Fungicidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this triazole derivative significantly reduced fungal infections in crops such as wheat and corn. The findings were published in Pest Management Science, highlighting its potential as an effective crop protection agent.
Material Science
In material science, this compound is utilized as a building block for synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for developing advanced materials used in electronics and catalysis.
Application Example: Coordination Chemistry
The compound has been studied for its ability to form stable complexes with transition metals. These complexes are being explored for their catalytic properties in organic transformations.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-[(4-Chlorobenzyl)sulfanyl]-5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole
- Key Differences : Replaces the 2,6-dichlorobenzyl group with a 4-chlorobenzyl substituent and substitutes the phenyl group with an adamantyl moiety.
- Crystallographic studies reveal intermolecular C–H···π interactions stabilizing the structure .
3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole
- Key Differences : Substitutes 2,6-dichloro with 2,6-difluoro on the benzyl group and introduces a 3,4,5-trimethoxyphenyl group at position 4.
- Crystal packing involves C–H···O and C–H···F interactions .
- Implications : Demonstrates how halogen electronegativity and aryl substituents modulate crystallinity and solubility .
Analogues with Varied Sulfanyl Substituents
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- Key Differences : Incorporates a nitrobenzyl sulfanyl group at position 5 and an additional methyl-sulfanyl linker at position 3.
- Discontinued commercial availability suggests synthetic or stability challenges .
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Key Differences : Replaces the sulfanyl group with a thione and introduces a benzoxazolyl moiety.
- Properties : The thione group increases hydrogen-bonding capacity (IR: 1228 cm⁻¹ for C=S), while the benzoxazolyl group enhances aromatic stacking. Reported EI-MS data (m/z 385) confirm molecular stability under mass spectrometry conditions .
Chlorine Substitution Position Effects
- Example: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid vs. (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid.
- Findings : Both show similar IC₅₀ values (~6.4–6.5 kcal/mol Gibbs free energy) against collagenase. The 2,6-dichloro isomer forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, suggesting subtle binding affinity differences due to halogen positioning .
Adamantyl vs. Phenyl Substituents
Biological Activity
Overview
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the dichlorobenzyl and phenyl groups contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 367.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to this compound possess potent antibacterial effects against a variety of pathogens.
-
Antibacterial Activity :
- A study demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from to against strains such as Staphylococcus aureus and Escherichia coli .
- The compound's effectiveness may be attributed to its ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
- Antifungal Activity :
The precise mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar triazoles have been shown to inhibit enzymes such as DNA gyrase and lanosterol demethylase.
- Disruption of Cellular Processes : The compound may disrupt cellular processes by binding to specific receptors or enzymes within microbial cells.
Structure-Activity Relationship (SAR)
The biological activity of triazoles is influenced by various structural features:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups (like nitro or halogen) can enhance antibacterial potency by increasing lipophilicity and improving membrane permeability.
- Alkyl Chain Length : Variations in alkyl chain length at specific positions on the triazole ring can significantly affect the compound's activity .
Case Studies
-
Study on Antibacterial Efficacy :
- In a comparative study involving various triazole derivatives, those with phenyl substitutions at the 5-position exhibited superior antibacterial activity compared to their non-substituted counterparts . The introduction of a dichlorobenzyl group was found to enhance selectivity against resistant strains.
- Fungal Resistance :
Q & A
Q. What are the standard synthetic routes for preparing 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:
- Triazole ring formation : Condensation of thiosemicarbazide derivatives with carbonyl compounds under reflux conditions. For example, reacting 4-amino-3,5-disubstituted-1,2,4-triazole with aldehydes in ethanol/acetic acid .
- Sulfanyl group introduction : Nucleophilic substitution using 2,6-dichlorobenzyl thiol or its derivatives. This step requires careful control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields the final product with >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- X-ray crystallography : Determines crystal packing (e.g., monoclinic P21/n space group) and intermolecular interactions (e.g., weak C–H···N hydrogen bonds) .
- Spectroscopy :
- FT-IR : Confirms functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹, C–S stretching at ~650 cm⁻¹) .
- NMR : Assigns substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 438.3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., MIC values) across studies?
- Comparative substituent analysis : Evaluate how structural variations (e.g., chloro vs. fluoro substituents) impact activity. For example, 2,6-dichlorobenzyl groups enhance antibacterial activity due to increased lipophilicity and membrane penetration .
- Standardized assay protocols : Ensure consistent testing conditions (e.g., broth microdilution for MIC determination, standardized bacterial strains like S. aureus ATCC 25923) to minimize variability .
- Statistical modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. What methodologies optimize this compound’s antimicrobial activity through structural modification?
- QSAR-guided design : Introduce electron-withdrawing groups (e.g., –CF₃) at the triazole 5-position to enhance interaction with fungal CYP51 enzymes .
- Hybridization strategies : Combine sulfanyl and benzyl groups (e.g., 4-nitrobenzyl) to synergize antibacterial and antifungal mechanisms .
- Molecular docking : Validate binding modes with targets like bacterial dihydrofolate reductase (PDB ID: 1DHF) using AutoDock Vina .
Q. How can crystallographic and DFT studies elucidate structure-activity relationships?
- Crystallography : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond angles and intermolecular interactions. For example, the 2,6-dichlorobenzyl group’s dihedral angle (~75°) influences steric hindrance and target binding .
- DFT calculations : At the B3LYP/6-311G(d) level, compute HOMO-LUMO gaps (e.g., ~5.2 eV) to predict redox stability and electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. What experimental approaches validate the compound’s mechanism of action against microbial targets?
- Enzyme inhibition assays : Measure IC₅₀ values against Candida albicans lanosterol 14α-demethylase (CYP51) using spectrophotometric NADPH depletion .
- Membrane disruption studies : Use fluorescence probes (e.g., DiSC₃(5)) to quantify changes in microbial membrane potential after treatment .
- Resistance profiling : Serial passage experiments with sub-MIC concentrations identify mutations in target genes (e.g., ERG11 in fungi) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
